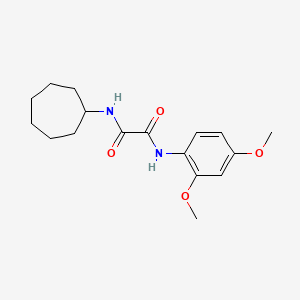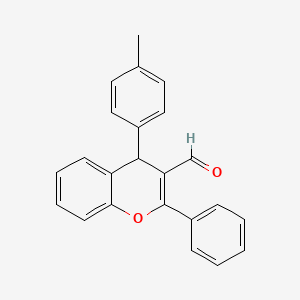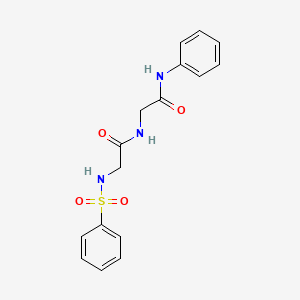![molecular formula C24H23BrN4O3 B4927042 N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4927042.png)
N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline, also known as BBP, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. BBP is a member of the piperazine class of compounds, which are known to exhibit a wide range of biological activities. In
Mechanism of Action
N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline's mechanism of action is still being extensively studied to fully understand its potential therapeutic applications.
Biochemical and Physiological Effects:
N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline has also been shown to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have anti-viral activity against various viruses, including HIV-1 and HCV.
Advantages and Limitations for Lab Experiments
N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities, making it a valuable compound for research. However, N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful consideration should be taken when using N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline in lab experiments.
Future Directions
There are several future directions for N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline research. One potential direction is the development of N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline as a targeted therapy for cancer. Its ability to selectively bind to cancer cells makes it a promising candidate for targeted imaging and therapy. Additionally, further research is needed to fully understand N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline's mechanism of action and potential therapeutic applications. Overall, N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline has shown great promise in scientific research and has the potential to be a valuable therapeutic agent in the future.
Synthesis Methods
N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline can be synthesized through a multi-step process that involves the reaction of 4-bromobenzoyl chloride with piperazine to form 4-(4-bromobenzoyl)-1-piperazine. This intermediate is then reacted with N-benzyl-2-nitroaniline to form N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline. The synthesis of N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Scientific Research Applications
N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline has also been studied for its potential use as a diagnostic tool for cancer detection. Its ability to selectively bind to cancer cells makes it a promising candidate for targeted imaging and therapy.
properties
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN4O3/c25-20-8-6-19(7-9-20)24(30)28-14-12-27(13-15-28)21-10-11-23(29(31)32)22(16-21)26-17-18-4-2-1-3-5-18/h1-11,16,26H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDROQMNJOYXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-bromophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4926980.png)
![2-(4-chlorophenyl)-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4926984.png)
![1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine](/img/structure/B4926994.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B4927004.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4927005.png)

![N-benzyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4927039.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4927041.png)
![2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4927050.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B4927059.png)